Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
The compound "Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate" is a structurally complex molecule featuring:
- A thiophene-2-carboxylate core substituted at the 3- and 4-positions.
- A piperazine sulfonamide group at the 3-position, with a 2,3-dimethylphenyl substituent on the piperazine ring.
- A 4-methylphenyl group at the 4-position of the thiophene ring.
Properties
IUPAC Name |
methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-17-8-10-20(11-9-17)21-16-32-23(25(28)31-4)24(21)33(29,30)27-14-12-26(13-15-27)22-7-5-6-18(2)19(22)3/h5-11,16H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDZKPWCMBFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Moiety: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.
Thiophene Ring Formation: The thiophene ring is constructed through cyclization reactions involving appropriate precursors.
Final Coupling and Esterification: The final step involves coupling the piperazine and thiophene moieties, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. It is characterized by a thiophene ring, a piperazine moiety, and a sulfonyl group, which contribute to its chemical properties and biological activities.
Classification and Structural Features
this compound can be classified as a sulfonamide derivative due to the presence of the sulfonyl group and as a heterocyclic compound because it contains thiophene. The molecular formula for this compound is C24H26N2O4S2, and its molecular weight is approximately 396.54 g/mol.
Synthesis
The synthesis of this compound likely involves several key steps with careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) would be essential for monitoring the progress of the reactions and confirming the structure of the final product.
Potential Applications
Due to its structural complexity, this compound is suggested for potential use in drug development, particularly for targeting neurological or psychiatric conditions, given the piperazine component. The mechanism of action for this compound likely involves modulation of neurotransmitter systems due to its piperazine component, which could include:
- Receptor binding studies to identify specific targets.
- In vitro assays to assess the compound’s effect on neurotransmitter release or reuptake.
- In vivo studies to evaluate behavioral changes and therapeutic efficacy.
Further pharmacological studies are required to elucidate specific receptor interactions and downstream signaling pathways influenced by this compound.
Reactivity and Stability
this compound is expected to exhibit:
- Specific interactions with biological targets due to the presence of various functional groups.
- The ability to participate in chemical reactions typical for sulfonamides and heterocycles.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and piperazine groups are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with two distinct classes of molecules: dopamine receptor ligands (pharmaceuticals) and sulfonylurea herbicides (agrochemicals). Below is a comparative analysis:
Key Differences
Pharmacological vs. Agrochemical Activity: The target compound’s piperazine sulfonamide group aligns with CNS-active molecules like L-750,667, which antagonizes dopamine D4 receptors with nanomolar affinity . In contrast, sulfonylurea herbicides like metsulfuron-methyl act on plant metabolic pathways .
Substituent Effects: The 2,3-dimethylphenyl group on the piperazine ring may enhance lipophilicity and receptor binding compared to simpler aryl substituents (e.g., unsubstituted phenyl in some dopamine ligands). The 4-methylphenyl group on the thiophene ring could sterically hinder interactions with non-target receptors, improving selectivity—a critical feature observed in L-750,667 .
Synthetic Complexity :
- The target compound’s multi-heterocyclic architecture (thiophene + piperazine) likely requires more sophisticated synthesis than triazine-based herbicides, which are optimized for cost-effective agricultural use .
Research Findings and Hypotheses
- Dopamine Receptor Targeting : Based on structural parallels to L-750,667, the target compound may exhibit affinity for dopamine D4 receptors. However, the thiophene core could reduce selectivity compared to azaindole derivatives, necessitating empirical validation .
- Metabolic Stability: The methyl groups on both phenyl rings may improve metabolic stability compared to non-methylated analogues, a feature critical for CNS drug candidates.
- Agrochemical Potential: While structurally distinct from sulfonylurea herbicides, the sulfonamide group could theoretically interact with plant enzymes, though this remains speculative without functional data .
Limitations and Knowledge Gaps
Key unknowns include:
- Experimental binding affinity (e.g., Ki, IC50).
- In vitro/in vivo functional activity.
- Toxicity and pharmacokinetic profiles.
Future studies should prioritize radioligand binding assays (e.g., dopamine receptor panels) and enzymatic screens to clarify its biological targets.
Biological Activity
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of thiophene derivatives typically involves multi-step reactions that can include methods such as the Vilsmeier-Haack reaction, which has been employed to create various substituted thiophene esters. The characterization of these compounds often utilizes techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity .
Biological Activities
Thiophene derivatives, including the compound , have been reported to exhibit a range of biological activities:
- Antimicrobial Activity : Thiophene compounds have shown effectiveness against various bacterial strains. For instance, studies indicate that certain thiophene derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : There is evidence suggesting that thiophene derivatives can inhibit cancer cell proliferation. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression. For example, some related thiophene compounds have demonstrated cytotoxic effects on human prostate cancer cell lines (PC-3), indicating potential for further development as anticancer agents .
- Analgesic and Anti-inflammatory Properties : Certain thiophene derivatives have been linked to analgesic and anti-inflammatory effects, which could be beneficial in treating conditions associated with pain and inflammation .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that thiophene derivatives can act as inhibitors for enzymes involved in inflammatory processes or cancer progression. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
- Cellular Interactions : The presence of piperazine and sulfonyl groups in the compound may facilitate interactions with neurotransmitter receptors or other cellular proteins, potentially leading to altered signaling pathways involved in various diseases .
Case Studies
Several case studies highlight the therapeutic potential of thiophene derivatives:
- Antibacterial Activity : In a study evaluating the antibacterial properties of various thiophene compounds, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth compared to control groups .
- Cytotoxicity Against Cancer Cells : The compound was assessed for its cytotoxic effects on PC-3 prostate cancer cells. The findings revealed that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized using sulfonylation and coupling reactions. General Procedure C (40°C, anhydrous conditions) is effective for introducing the piperazine-sulfonyl moiety, as demonstrated in analogous syntheses of thiophene-carboxylate derivatives. Key steps include activating the sulfonyl chloride intermediate before coupling with the piperazine fragment . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -/-NMR to verify substitution patterns (e.g., methylphenyl and piperazine groups). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides definitive stereochemical validation. Pharmacopeial methods, such as USP30’s HPLC protocols with SUPELCOWAX® 10 columns, can resolve impurities (<0.2% by area normalization) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm is standard. Buffer solutions (pH 4.6, sodium acetate and sodium 1-octanesulfonate) improve peak resolution for sulfonylated analogs. For quantitation, calibrate against a certified reference standard .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays involving this compound be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols using USP guidelines (e.g., Pharmacopeial Forum Vol. 34(1)) for receptor-ligand studies. Validate binding affinity via competitive radioligand assays (e.g., -labeled antagonists) with triplicate measurements. Adjust for nonspecific binding using 1 μM reference inhibitors .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodological Answer : Introduce fluorine substituents at the thiophene or phenyl rings to block CYP450-mediated oxidation. Pharmacokinetic profiling in rodent models (IV/PO administration) identifies metabolic hotspots. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can validate metabolic pathways .
Q. How does the sulfonyl-piperazine moiety influence selectivity for serotonin vs. dopamine receptors?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding poses at 5-HT vs. D receptors. The 2,3-dimethylphenyl group on piperazine enhances hydrophobic interactions with serotonin receptors, while sulfonyl groups may stabilize hydrogen bonds in dopamine receptor pockets. Validate with in vitro functional assays (cAMP or β-arrestin recruitment) .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1% v/v) or prepare micellar formulations with poloxamer 407. For IC determinations, pre-dissolve the compound in DMSO and dilute in assay buffer containing 0.01% Tween-80 to prevent precipitation .
Q. What computational tools predict the compound’s ADMET properties?
- Methodological Answer : SwissADME or QikProp predict logP (∼3.5), CNS permeability (+1.2), and hERG inhibition risk. Cross-validate with in vitro Caco-2 permeability assays and hepatocyte stability studies. Adjust the methylphenyl group to reduce logP if hepatotoxicity is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
